2',3',5'-Triacetyluridine

Overview

Description

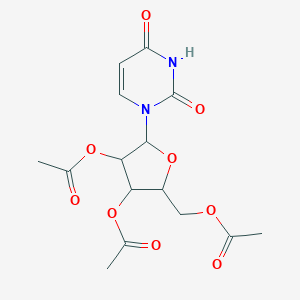

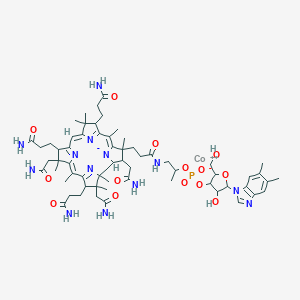

2’,3’,5’-Triacetyluridine is a prodrug of uridine . It is more lipid soluble than uridine and resistant to degradation by uridine phosphorylase . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Commercially available uridine was treated with acetic anhydride in the presence of catalytic boron trifluoride-etherate, and the crude product was recrystallized from ethanol to give uridine triacetate in 74-78% yield . The general procedure involves dissolving nucleoside/nucleotide and N-acetyl imidazole in water (pH 8; adjusted with 4 MNaOH). The solution was incubated at room temperature for 4 hours, and NMR spectra were periodically acquired .

Molecular Structure Analysis

The linear formula of 2’,3’,5’-Triacetyluridine is C15H18N2O9 . Its CAS Number is 4105-38-8 and its molecular weight is 370.319 .

Chemical Reactions Analysis

In the synthesis process, nucleoside/nucleotide and N-acetyl imidazole were dissolved in water. The solution was incubated at room temperature for 4 hours .

Physical And Chemical Properties Analysis

2’,3’,5’-Triacetyluridine is a solid substance . It has a molecular formula of C15H18N2O9 and a molecular weight of 370.311 . It is soluble in DMF, DMSO, and slightly soluble in chloroform, dichloromethane .

Scientific Research Applications

Chemical Modeling and Biological Activities

2',3',5'-Triacetyluridine belongs to a class of heterocyclic compounds, such as 1,2,4-triazoles, that are significant for the development of new drugs due to their diverse biological activities. Research suggests that modern organic synthesis allows for chemical modeling of these compounds, leading to derivatives that demonstrate activities such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral. A large amount of information from the past decade indicates the relevance and prospects for further chemical modeling of these compounds (Ohloblina, 2022).

Advances in Synthesis and Reactivity

Recent studies have highlighted the chemical reactivity and biological activities of 1,2,4-triazole-3-thione derivatives, a related class to this compound. These compounds have shown potential in medicinal, pharmacological, and biological fields as drugs or bioactive systems due to their significant applications. The synthesis, chemical reactivities, and biological evaluations of these compounds have indicated their potential in anticancer, anti-HIV, and antimicrobial activities. These findings underscore the importance of understanding the reactivity of such systems for developing new therapeutic prototypes (Makki, Abdel-Rahman, & Alharbi, 2019).

Potential in Drug Development and Pharmacology

The review of patents on 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, closely related to this compound, has shown a surge in interest due to their range of biological activities. This interest is particularly directed towards developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility of these compounds and their structural variations highlight their potential in the pharmaceutical industry. There is a continuous need for more efficient preparations of these compounds, considering aspects of green chemistry and sustainability, to address new diseases and resistant strains of bacteria (Ferreira et al., 2013).

Mechanism of Action

Target of Action

2’,3’,5’-Triacetyluridine, also known as Uridine triacetate, is a synthetic uridine pro-drug . It primarily targets the pyrimidine metabolism in the body . It is used for the treatment of hereditary orotic aciduria , a rare congenital autosomal recessive disorder caused by a defect in uridine monophosphate synthase (UMPS) .

Mode of Action

2’,3’,5’-Triacetyluridine is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells . It reduces toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) . Normally, FdUMP inhibits thymidylate synthase required for thymidine synthesis and DNA replication and repair while FUTP incorporates into RNA resulting in defective strands .

Biochemical Pathways

The biochemical pathway affected by 2’,3’,5’-Triacetyluridine is the pyrimidine biosynthetic pathway . In the case of hereditary orotic aciduria, a defect in uridine monophosphate synthase (UMPS) causes a systemic deficiency of pyrimidine nucleotides . The administration of 2’,3’,5’-Triacetyluridine helps to compensate for this deficiency .

Pharmacokinetics

2’,3’,5’-Triacetyluridine is an orally active prodrug . It is cleaved by plasma esterases in vivo to release uridine . Maximum concentrations of uridine in plasma following oral administration are generally achieved within 2 to 3 hours . A study showed that approximately 68% of intravenous 2’,3’,5’-Triacetyluridine is converted to uridine, and approximately 30% of orally administered 2’,3’,5’-Triacetyluridine reaches the systemic circulation as uridine .

Result of Action

The administration of 2’,3’,5’-Triacetyluridine results in a reduction in the toxic side effects associated with the use of 5-FU . It has also been shown to decrease neurodegeneration in the piriform cortex and striatum, reduce the amount of huntingtin-positive aggregates, and increase BDNF protein levels in the piriform cortex in a transgenic mouse model of Huntington’s disease .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2’,3’,5’-Triacetyluridine interacts with various enzymes and proteins in the body. It is cleaved by plasma esterases in vivo to release uridine . This interaction allows 2’,3’,5’-Triacetyluridine to be more lipid soluble and resistant to degradation, enhancing its bioavailability compared to uridine .

Cellular Effects

2’,3’,5’-Triacetyluridine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to decrease neurodegeneration in the piriform cortex and striatum, as well as reduce the amount of huntingtin-positive aggregates and increase BDNF protein levels in the piriform cortex in a transgenic mouse model of Huntington’s disease .

Molecular Mechanism

The molecular mechanism of 2’,3’,5’-Triacetyluridine involves its conversion to uridine in the body. This conversion is facilitated by plasma esterases . Once converted to uridine, it can compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells .

Temporal Effects in Laboratory Settings

The effects of 2’,3’,5’-Triacetyluridine can change over time in laboratory settings. For instance, it has been shown to improve rotarod performance and increase survival in transgenic mouse models of Huntington’s disease .

Dosage Effects in Animal Models

The effects of 2’,3’,5’-Triacetyluridine can vary with different dosages in animal models. For example, it has been shown to reverse toxicity and increase survival in a mouse model of dihydropyrimidine dehydrogenase (DPD) deficiency-induced 5-fluorouracil (5-FU) overdose when used at a concentration of 2,000 mg/kg three times per day beginning within 24 hours of 5-FU administration .

Metabolic Pathways

2’,3’,5’-Triacetyluridine is involved in the pyrimidine metabolic pathway. Following oral administration, it is deacetylated by nonspecific esterases present throughout the body, yielding uridine in the circulation .

Transport and Distribution

2’,3’,5’-Triacetyluridine is transported and distributed within cells and tissues through the systemic circulation. The conversion of 2’,3’,5’-Triacetyluridine to uridine by plasma esterases allows it to be more readily absorbed and distributed .

Subcellular Localization

The subcellular localization of 2’,3’,5’-Triacetyluridine is not specifically known. Given that it is a prodrug of uridine, it is likely to be found wherever uridine is localized within the cell. Uridine is a component of RNA and thus would be expected to be found in the nucleus and cytoplasm of cells where RNA synthesis and processing occur .

properties

IUPAC Name |

[3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFUWRKPQLGTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863320 | |

| Record name | 1-(2,3,5-Tri-O-acetylpentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14057-18-2 | |

| Record name | NSC79269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of reactions involving 2',3',5'-triacetyluridine have been studied?

A1: Research has focused on photocycloaddition reactions of this compound with various alkenes. One study specifically investigated its reactions with tetramethylethylene, isopropenyl acetate, 1,1-diethoxyethylene, and vinylene carbonate. [] Interestingly, the adduct formed with vinylene carbonate can undergo further modifications, including rearrangement to 2′,3′,5′-triacetyl-5-formylmethyluridine and subsequent oxidation to the 5-carboxymethyl derivative or decarbonylation to yield the 5-methyl derivative (ribothymidine). []

Q2: Where can I find more information about the photocycloaddition reactions of this compound?

A2: You can find detailed information about the photocycloaddition reactions of this compound in the following research paper:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

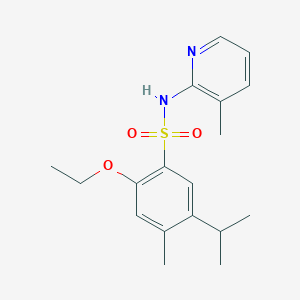

![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)

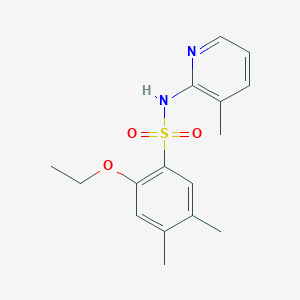

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

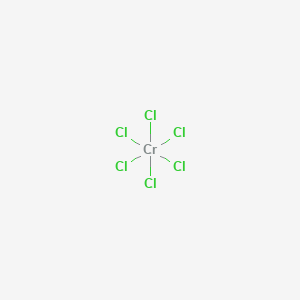

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)